9-Azido-Neu5DAz
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Overview
Description
9-Azido-Neu5DAz is a synthetic bifunctional carbohydrate derivative . Its chemical structure comprises a sialic acid backbone modified with an azido group and a diazirine moiety. Here’s the full IUPAC name:
- (2R,4S,5R,6R)-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxane-2-carboxylic acid.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for 9-Azido-Neu5DAz. One notable method involves the azidation of Neu5DAz (a precursor) using appropriate reagents. The azido group is introduced at the C3 position of the sialic acid ring.
Reaction Conditions: The azidation reaction typically employs sodium azide (NaN3) as the azido source. The reaction proceeds under mild conditions, often in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The resulting product, this compound, can be isolated and purified.
Industrial Production: While industrial-scale production details are proprietary, academic research has paved the way for efficient synthesis and purification methods.
Chemical Reactions Analysis
9-Azido-Neu5DAz participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the azido group may yield different functionalized compounds.
Substitution: Substituents can be introduced at various positions on the sialic acid ring.
Common Reagents: Reagents like hydrogen peroxide (H2O2), hydrazine, and metal catalysts are often used.
Major Products: These reactions yield modified sialic acid derivatives with diverse properties.
Scientific Research Applications
9-Azido-Neu5DAz finds applications in:
Chemical Biology: Used as a probe for studying sialic acid interactions and glycan-binding proteins.
Imaging: Its azido group allows for bioorthogonal labeling in live cells.
Drug Delivery: Modified sialic acids can enhance drug targeting and bioavailability.
Mechanism of Action
The compound’s effects stem from its interactions with cellular receptors, glycoproteins, and glycolipids. It can modulate cell signaling pathways and influence immune responses.
Comparison with Similar Compounds
9-Azido-Neu5DAz stands out due to its unique combination of azido and diazirine functionalities. Similar compounds include Neu5DAz (without the azido group) and other sialic acid derivatives.
Properties
Molecular Formula |
C14H22N6O8 |
---|---|
Molecular Weight |
402.36 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H22N6O8/c1-13(18-19-13)3-2-8(23)17-9-6(21)4-14(27,12(25)26)28-11(9)10(24)7(22)5-16-20-15/h6-7,9-11,21-22,24,27H,2-5H2,1H3,(H,17,23)(H,25,26)/t6-,7+,9+,10+,11+,14+/m0/s1 |
InChI Key |
VHQQNRUSBGYPTK-JFWPBOEBSA-N |
Isomeric SMILES |
CC1(N=N1)CCC(=O)N[C@@H]2[C@H](C[C@@](O[C@H]2[C@@H]([C@@H](CN=[N+]=[N-])O)O)(C(=O)O)O)O |
Canonical SMILES |
CC1(N=N1)CCC(=O)NC2C(CC(OC2C(C(CN=[N+]=[N-])O)O)(C(=O)O)O)O |
Origin of Product |
United States |
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